MFCD18312260
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Overview
Description
The compound “MFCD18312260” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific fields. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “MFCD18312260” involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.
Industrial Production Methods: Industrial production of “this compound” is designed for large-scale synthesis. The process is optimized for high yield and purity, often involving automated systems to control reaction parameters. The use of methanesulfonate crystal forms is one such method, which provides good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .
Chemical Reactions Analysis
Types of Reactions: “MFCD18312260” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen peroxide . The conditions for these reactions are typically mild, allowing for efficient and selective transformations.
Major Products Formed: The major products formed from these reactions include quaternary ammonium cations and other derivatives that are significant in drug development and other applications .
Scientific Research Applications
“MFCD18312260” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in cancer treatment. Industrially, it is used in the production of various materials and chemicals .
Mechanism of Action
The mechanism of action of “MFCD18312260” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The pathways involved are often related to cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to “MFCD18312260” include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities but differ in their specific properties and applications .
Uniqueness: What sets “this compound” apart is its unique stability and reactivity, which make it particularly valuable in pharmaceutical and industrial applications. Its ability to form stable crystal forms enhances its usability in various fields .
Conclusion
“this compound” is a versatile compound with significant applications in scientific research and industry. Its unique properties and reactivity make it a valuable asset in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action provides a comprehensive insight into its potential and applications.
Properties
IUPAC Name |
methyl 3-(2-oxo-1H-pyridin-3-yl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-14-12(11)15/h2-8H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OABPZQBWQXFJAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682919 |
Source
|
Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261972-45-5 |
Source
|
Record name | Methyl 3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30682919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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